molecular formula C11H10N2O3 B1369420 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 88585-23-3

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1369420
CAS RN: 88585-23-3
M. Wt: 218.21 g/mol
InChI Key: JCVMAHWBQFWHQM-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest for many researchers due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole nucleus in its structure . This nucleus leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, have been used as reactants in various chemical reactions . For instance, they have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Antifungal Activity

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show promising antifungal activity. A study demonstrated that certain derivatives, particularly compound 5IV-d, exhibit significant antifungal effects against fruit and crop disease fungi, proving to be potent succinate dehydrogenase (SDH) inhibitors (Liu et al., 2020).

Synthesis and Auxin Activities

The compound was used in synthesizing ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the production of acylamides. These compounds, however, showed moderate auxin activities and were found to be slightly antiblastic to wheat gemma (Yue et al., 2010).

Structural and Spectral Investigations

Structural and spectral studies on derivatives of this compound, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).

Ionization Constants in Solvents

Research on pyrazole carboxylic acids, including derivatives of this compound, focuses on their ionization constants in different solvent mixtures. This helps understand the effects of structure and solvent on the acidity of these compounds (Alkan et al., 2009).

Nonlinear Optical Materials

Some derivatives of this compound exhibit properties suitable for nonlinear optical (NLO) applications. Compounds with specific structural modifications showed promising results in optical limiting applications (Chandrakantha et al., 2013).

Molecular Structure Analysis

Extensive experimental and theoretical analysis of the molecular structure of derivatives, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been conducted. This includes studies on X-ray diffraction, NMR chemical shifts, and theoretical calculations (Demir et al., 2010).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Given the diverse pharmacological potential of the pyrazole moiety, there is significant interest in further studying its skeleton chemically and biologically . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved its potential, leading to its use in various areas such as technology, medicine, and agriculture .

properties

IUPAC Name

5-methoxy-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMAHWBQFWHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604378
Record name 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88585-23-3
Record name 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The ester prepared as described in (a) above (390 mg, 1.58 mmol) in lN sodium hydroxide (10 ml) was refluxed for 3 hours under nitrogen and then allowed to cool and the solution was washed with ethyl acetate. The aqueous layer was then acidified to pH 2(HCl) whereupon the title compound precipitated out and was filtered and washed with water followed by drying under vacuum (268 mg, 78%), νmax (Nujol) 1680, 1595, 1560 cm-1 δ (D6 -Acetone) 4.24 (3H,s,--OCH3),7.74 (5H,m, phenyl protons), 8.06 (1H,s,C5 pyrazole proton), Found M+ ; 218.0684, C11H10N2O3Requires M,218.0689.
[Compound]
Name
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0 (± 1) mol
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Reaction Step One
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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